1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone
Overview
Description
The compound is a derivative of piperidinone, which is a six-membered N-containing heterocycle . Piperidinones are key precursors for piperidines and are prevalent in pharmaceutical core structures .
Chemical Reactions Analysis
Piperidinones can participate in a variety of chemical reactions. For example, they can undergo hydrogenation to form piperidines .Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures similar to 1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone have been synthesized through various chemical reactions, showcasing their potential in chemical synthesis and the development of novel chemical entities. For example, compounds have been synthesized by reacting dimethylamino groups with different substrates, leading to the formation of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, which exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008). These synthetic pathways highlight the versatility of such compounds in synthesizing heterocyclic compounds that might have pharmaceutical applications.
Antimicrobial Activity
Similar compounds have been explored for their antimicrobial properties. The microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, derived from reactions involving piperidin-1-yl ethanone, showed promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). This suggests that derivatives of 1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone could also be investigated for their potential antimicrobial effects.
Antileukemic Activity
The exploration of novel compounds for antileukemic activity is an important area of cancer research. Derivatives similar to the compound of interest have been synthesized and tested against human leukemic cell lines, showing good antiproliferative activity (Vinaya et al., 2012). This highlights the potential of such compounds in the development of new therapeutic agents for leukemia.
Drug Design and Molecular Docking Studies
Molecular docking studies are crucial in drug design, helping to understand the interaction between small molecules and their protein targets. Compounds with structures related to 1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone have been synthesized and characterized, followed by docking studies to evaluate their potential in biological applications (Govindhan et al., 2017). Such studies are indicative of the compound's potential in the rational design of new drugs.
properties
IUPAC Name |
1-[3-[2-(dimethylamino)-5-iodopyrimidin-4-yl]piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN4O/c1-9(19)18-6-4-5-10(8-18)12-11(14)7-15-13(16-12)17(2)3/h7,10H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKSKAJMWXFOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC(=NC=C2I)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151973 | |
Record name | Ethanone, 1-[3-[2-(dimethylamino)-5-iodo-4-pyrimidinyl]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone | |
CAS RN |
1361115-07-2 | |
Record name | Ethanone, 1-[3-[2-(dimethylamino)-5-iodo-4-pyrimidinyl]-1-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361115-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[3-[2-(dimethylamino)-5-iodo-4-pyrimidinyl]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.